O-Acetyl Lacosamide

Overview

Description

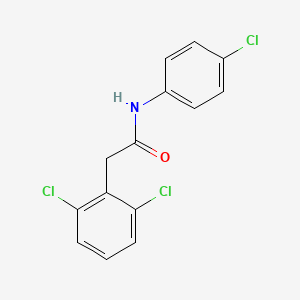

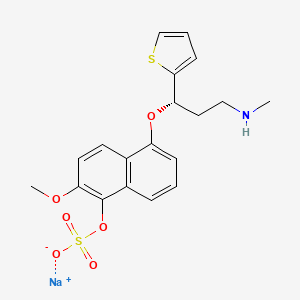

O-Acetyl Lacosamide is a derivative of Lacosamide, a third-generation antiepileptic drug.

Mechanism of Action

Target of Action

It is thought to act by modifying immune processes that are believed to be responsible for the pathogenesis of certain conditions .

Mode of Action

It is thought to act by modifying immune processes . The exact mechanism of action remains to be clarified .

Biochemical Pathways

It is known that all acetate, regardless of the source, must be converted to acetyl coenzyme a (acetyl-coa), which is carried out by enzymes known as acyl-coa short-chain synthetases .

Pharmacokinetics

It is known that acetate is a major end product of bacterial fermentation of fiber in the gut and is rapidly absorbed by intestinal mucosa .

Result of Action

It is known that acetate acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, acetate acts as a key regulatory agent through which cells respond to changing physiological conditions, nutrient and oxygen deprivation, and other signals and stressors .

Biochemical Analysis

Biochemical Properties

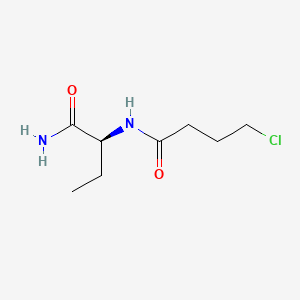

®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate plays a crucial role in biochemical reactions. It is a non-competitive inhibitor of the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . This inhibition leads to decreased production of ATP and increased production of reactive oxygen species (ROS) in cells .

Cellular Effects

The effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate on various types of cells and cellular processes are profound. The decreased production of ATP affects the energy metabolism of the cell, potentially leading to cell death. The increased production of ROS can lead to oxidative stress, which can damage cell structures and affect cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate involves its interaction with the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . By inhibiting this enzyme, it disrupts the electron transport chain, leading to decreased ATP production and increased ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate can change over time. Long-term exposure to this compound can lead to chronic oxidative stress, which can have detrimental effects on cellular function .

Dosage Effects in Animal Models

The effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate can vary with different dosages in animal models. High doses can lead to significant oxidative stress and potential cell death, while lower doses may have less pronounced effects .

Metabolic Pathways

®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is involved in the metabolic pathway of the mitochondrial respiratory chain. It interacts with the enzyme cytochrome c oxidase, disrupting the normal flow of electrons and affecting the production of ATP and ROS .

Subcellular Localization

The subcellular localization of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is likely within the mitochondria, given its interaction with the mitochondrial enzyme cytochrome c oxidase

Preparation Methods

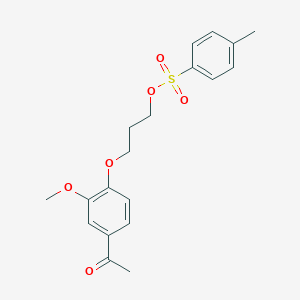

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Lacosamide typically involves the acetylation of Lacosamide. The process can be summarized as follows:

Starting Material: Lacosamide, which is synthesized from D-serine through a series of steps including N-acetylation, benzylamide formation, and O-methylation.

Acetylation Reaction: Lacosamide is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Synthesis of Lacosamide: Utilizing high-purity crystalline intermediates and optimized reaction conditions to ensure high yield and enantiopurity.

Acetylation: Conducted in large reactors with controlled temperature and pressure to achieve efficient acetylation of Lacosamide.

Chemical Reactions Analysis

Types of Reactions: O-Acetyl Lacosamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form Lacosamide and acetic acid.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound, potentially leading to the formation of carboxylic acid derivatives.

Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohol derivative.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at room temperature.

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Hydrolysis: Lacosamide and acetic acid.

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of novel compounds with potential pharmacological activities.

Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

Medicine: Investigated for its anticonvulsant properties and potential use in the treatment of neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Comparison with Similar Compounds

Lacosamide: The parent compound, used for the treatment of seizures.

Brivaracetam: Another antiepileptic drug with a different mechanism of action, primarily targeting synaptic vesicle protein 2A.

Levetiracetam: An antiepileptic drug that also targets synaptic vesicle protein 2A but has a broader spectrum of activity.

Uniqueness of O-Acetyl Lacosamide:

Enhanced Stability: The acetylation of Lacosamide may enhance its stability and bioavailability.

Potential for Novel Applications: The unique chemical structure of this compound may lead to new pharmacological activities and applications in various fields.

Properties

IUPAC Name |

[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGUKRMTHAVMFN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC(=O)C)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318777-54-6 | |

| Record name | (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1318777546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(ACETYLAMINO)-3-(ACETYLOXY)-N-(PHENYLMETHYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87H9H8J9TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

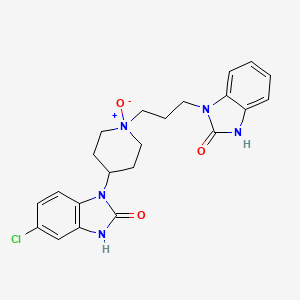

Q1: What is the significance of identifying and characterizing (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate in the context of Lacosamide drug development?

A1: The research paper focuses on identifying and characterizing impurities generated during Lacosamide synthesis []. Understanding the presence and formation of impurities like (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is crucial for several reasons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.